molecular formula C25H20FN5O2 B14976693 N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B14976693
M. Wt: 441.5 g/mol
InChI Key: XQARYBRLUKPWCK-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide: is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the 4-ethylbenzyl and 3-fluorophenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-3-(3-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
  • N-(4-ethylbenzyl)-3-(3-bromophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Uniqueness

N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylbenzyl and 3-fluorophenyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H20FN5O2

Molecular Weight

441.5 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H20FN5O2/c1-2-15-6-8-16(9-7-15)14-27-24(32)18-10-11-20-21(13-18)31-23(28-25(20)33)22(29-30-31)17-4-3-5-19(26)12-17/h3-13,30H,2,14H2,1H3,(H,27,32)

InChI Key

XQARYBRLUKPWCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F

Origin of Product

United States

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